3-O-cis-p-Coumaroylmaslinic acid
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Overview
Description
3-O-cis-p-Coumaroylmaslinic acid is a natural compound isolated from the ethyl acetate extract of leaves of Miconia albicans . It is a triterpenoid with significant biological activities, including inhibition of protein tyrosine phosphatase 1B (PTP1B) and antimicrobial properties against Gram-positive bacteria and yeasts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is typically isolated from natural sources rather than synthesized chemically. The extraction process involves using ethyl acetate to extract the compound from the leaves of Miconia albicans .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for 3-O-cis-p-Coumaroylmaslinic acid. The primary method remains extraction from natural sources, which may limit large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-O-cis-p-Coumaroylmaslinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-O-cis-p-Coumaroylmaslinic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid chemistry and reactions.
Mechanism of Action
The primary mechanism of action of 3-O-cis-p-Coumaroylmaslinic acid involves the inhibition of PTP1B, an enzyme that negatively regulates insulin signaling . By inhibiting PTP1B, the compound enhances insulin sensitivity, making it a potential therapeutic agent for type 2 diabetes. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes in yeasts .
Comparison with Similar Compounds
3-O-trans-p-Coumaroylmaslinic acid: Another isomer with similar biological activities but different spatial configuration.
Oleanolic acid: A triterpenoid with similar structure and biological activities, including anti-inflammatory and antimicrobial properties.
Ursolic acid: Another triterpenoid with comparable biological activities, often used in cosmetic and pharmaceutical applications.
Uniqueness: 3-O-cis-p-Coumaroylmaslinic acid is unique due to its specific inhibition of PTP1B with an IC50 of 0.46 μM, which is more potent compared to other similar compounds . Its dual activity as an antimicrobial agent further distinguishes it from other triterpenoids .
Properties
Molecular Formula |
C39H54O6 |
---|---|
Molecular Weight |
618.8 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-hydroxy-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C39H54O6/c1-34(2)18-20-39(33(43)44)21-19-37(6)26(27(39)22-34)13-14-30-36(5)23-28(41)32(35(3,4)29(36)16-17-38(30,37)7)45-31(42)15-10-24-8-11-25(40)12-9-24/h8-13,15,27-30,32,40-41H,14,16-23H2,1-7H3,(H,43,44)/b15-10-/t27-,28+,29-,30+,32-,36-,37+,38+,39-/m0/s1 |
InChI Key |
KWLOAKAXMOYBRK-JHXZZHGESA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)OC(=O)/C=C\C6=CC=C(C=C6)O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
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